Na+/K+-ATPase Inhibition Potency: A Weak Inhibitor Compared to Ouabain and Digoxin
Sinoside demonstrates exceptionally weak inhibition of the recombinant rat Na+/K+-ATPase α1/β1 isoform, with an IC50 of 1.00E+5 nM (100,000 nM) [1]. This is in stark contrast to the potent inhibitor ouabain, which inhibits the related α4 isoform with an IC50 of 4.3 nM, a potency difference of over 23,000-fold [2]. Compared to digoxin, Sinoside's activity against the α1 isoform is comparable to digoxin's low-affinity interaction (IC50 130,000 nM), but it is approximately 4,000-fold weaker than digoxin's high-affinity inhibition of the α2 isoform (IC50 25 nM) [3]. This quantitative evidence firmly establishes Sinoside as a low-potency ligand in this class, a critical differentiator for experimental design.
| Evidence Dimension | Inhibition of Na+/K+-ATPase (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (α1/β1 isoform) |
| Comparator Or Baseline | Ouabain: IC50 = 4.3 nM (α4 isoform); Digoxin: IC50 = 130,000 nM (α1 isoform) and 25 nM (α2 isoform) |
| Quantified Difference | Sinoside is ~23,000-fold weaker than ouabain and ~4,000-fold weaker than digoxin's high-affinity α2 inhibition. |
| Conditions | Recombinant rat Na+/K+-ATPase expressed in baculovirus-infected insect Sf9 cell membranes for Sinoside and α4β1 in Sf9 cells for ouabain; rat brain microsomes for digoxin. |
Why This Matters
This data is essential for researchers selecting a cardiac glycoside with a low-potency profile, enabling studies where the potent effects of digoxin or ouabain would confound results or induce off-target toxicity.
- [1] BindingDB. BDBM50255109 (Sinoside) Activity Data for Na+/K+-ATPase. View Source
- [2] Syeda, S. et al. (2018). Table 1: IC50 Values for the Inhibition of Na,K-ATPase α4 Activity by Ouabain Analogues. PMC5846083. View Source
- [3] Pincus, M. (1996). Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model. Toxicology Letters, 85(2), 107-111. View Source
